N-(3-chlorobenzyl)formamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

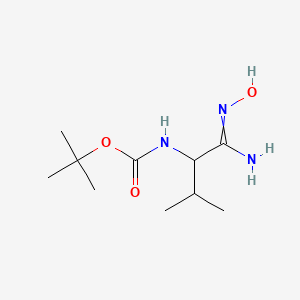

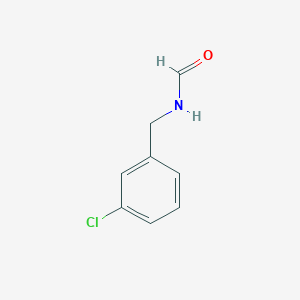

N-(3-Chlorbenzyl)formamid: ist eine organische Verbindung, die zur Klasse der Formamide gehört. Sie zeichnet sich durch das Vorhandensein einer Foramidgruppe aus, die an einen Benzylring gebunden ist, der an der Metaposition mit einem Chloratom substituiert ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: N-(3-Chlorbenzyl)formamid kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Amidoalkylierungsreaktion von aromatischen Aldehyden, Formamiden und Ameisensäure bei erhöhten Temperaturen (um 150 °C). Diese Methode liefert Benzylformamidderivate mit guter Effizienz . Eine andere Methode beinhaltet die Formylierung von Aminen mit Ameisensäure unter lösungsmittelfreien Bedingungen, was einen direkten und effizienten Weg zu Formamiden bietet .

Industrielle Produktionsmethoden: Die industrielle Produktion von N-(3-Chlorbenzyl)formamid beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Feststoff-Säurekatalysatoren wie sulfonierter Reisspelzenasche wurde untersucht, um die effiziente Herstellung von Foramidderivaten zu fördern .

Chemische Reaktionsanalyse

Reaktionstypen: N-(3-Chlorbenzyl)formamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Foramidgruppe in ein Amin umwandeln.

Substitution: Die Benzylposition kann nukleophile Substitutionsreaktionen wie Halogenierung oder Alkylierung eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie N-Bromsuccinimid (NBS) für die Bromierung oder Alkylhalogenide für die Alkylierung werden üblicherweise verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Carbonsäuren.

Reduktion: Amine.

Substitution: Halogenierte oder alkylierte Benzyl-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.

Medizin: Die Forschung hat seine Verwendung bei der Entwicklung neuer Arzneimittel mit antimikrobiellen Eigenschaften untersucht.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und als Baustein für komplexere Verbindungen verwendet.

Wirkmechanismus

Der Mechanismus, durch den N-(3-Chlorbenzyl)formamid seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Im Falle seiner Antituberkuloseaktivität interferiert die Verbindung wahrscheinlich mit der Synthese der bakteriellen Zellwand oder anderen lebenswichtigen Prozessen innerhalb des Mycobacterium tuberculosis . Die genauen molekularen Pfade und Ziele werden noch untersucht, aber es wird vermutet, dass eine Hemmung von Schlüsselenzymen oder eine Störung zellulärer Funktionen beteiligt ist.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(3-chlorobenzyl)formamide can be synthesized through several methods. One common approach involves the amidoalkylation reaction of aromatic aldehyde, formamide, and formic acid at elevated temperatures (around 150°C). This method yields benzylformamide derivatives with good efficiency . Another method involves the formylation of amines using formic acid under solvent-free conditions, which provides a straightforward and efficient route to formamides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts, such as sulfonated rice husk ash, has been explored to promote the preparation of formamide derivatives efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-chlorobenzyl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formamide group to an amine.

Substitution: The benzyl position can undergo nucleophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as N-bromosuccinimide (NBS) for bromination or alkyl halides for alkylation are commonly employed.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or alkylated benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research has explored its use in developing new pharmaceuticals with antimicrobial properties.

Industry: It is used in the production of specialty chemicals and as a building block for more complex compounds.

Wirkmechanismus

The mechanism by which N-(3-chlorobenzyl)formamide exerts its effects involves interactions with specific molecular targets. In the case of its antituberculosis activity, the compound likely interferes with the bacterial cell wall synthesis or other vital processes within the Mycobacterium tuberculosis . The exact molecular pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or disruption of cellular functions.

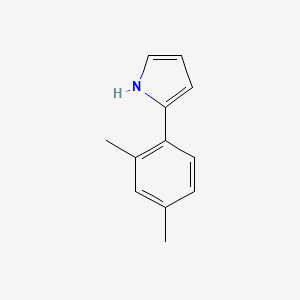

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- N-(2-Chlorbenzyl)formamid

- N-(4-Chlorbenzyl)formamid

- N-(2,4-Dichlorbenzyl)formamid

Vergleich: N-(3-Chlorbenzyl)formamid ist aufgrund der Position des Chloratoms am Benzylring einzigartig, was seine Reaktivität und biologische Aktivität beeinflussen kann. So hat N-(2,4-Dichlorbenzyl)formamid eine höhere Antituberkuloseaktivität gezeigt als andere Derivate . Die Position der Substituenten am Benzylring kann die chemischen Eigenschaften der Verbindung und ihre Wechselwirkungen mit biologischen Zielstrukturen erheblich beeinflussen.

Eigenschaften

IUPAC Name |

N-[(3-chlorophenyl)methyl]formamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4,6H,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGDLAXGYPLGDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-bromo-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B11721715.png)

![6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11721727.png)

![(E)-N-{1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B11721729.png)

![4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11721731.png)